molecular formula C17H26N2O2 B2595872 2-(2-Tert-butylphenoxy)-1-(1,4-diazepan-1-yl)ethan-1-one CAS No. 1225727-10-5

2-(2-Tert-butylphenoxy)-1-(1,4-diazepan-1-yl)ethan-1-one

Cat. No. B2595872
CAS RN: 1225727-10-5
M. Wt: 290.407
InChI Key: IZFHQNHTYAAKRS-UHFFFAOYSA-N
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Description

2-(2-Tert-butylphenoxy)-1-(1,4-diazepan-1-yl)ethan-1-one, also known as TBE-31, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. TBE-31 belongs to the class of compounds known as small molecule inhibitors, which have the ability to selectively target specific biomolecules and inhibit their function.

Scientific Research Applications

1. Catalysis and Organic Synthesis

  • Olefin Epoxidation Catalysis

    Manganese(III) complexes with ligands derived from 1,4-diazepane show potential as catalysts in the epoxidation of olefins, highlighting their role in organic synthesis and industrial processes (Sankaralingam & Palaniandavar, 2014).

  • Synthesis of Rho–Kinase Inhibitor

    A practical synthesis method for (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the production of the Rho–kinase inhibitor K-115, demonstrates the compound's relevance in pharmaceutical synthesis (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).

2. Molecular Modeling and Structural Analysis

3. Photophysical and Electrochemical Studies

  • Spectral Properties and Dimerization

    The Mg II complex of octa-4-tert-butylphenyl substituted tetra(1,4-diazepino) porphyrazine demonstrates a peculiar effect of solvents on its UV-Vis and NMR spectral properties, highlighting its potential in photophysical studies (Tarakanov, Donzello, Koifman, & Stuzhin, 2011).

  • C-H Bond Functionalization

    A gold complex promotes highly chemoselective and site-selective C-H bond functionalization of phenols, with potential applications in organic chemistry and material science (Yu, Ma, Chen, Wu, Liu, & Zhang, 2014).

properties

IUPAC Name

2-(2-tert-butylphenoxy)-1-(1,4-diazepan-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)14-7-4-5-8-15(14)21-13-16(20)19-11-6-9-18-10-12-19/h4-5,7-8,18H,6,9-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFHQNHTYAAKRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC(=O)N2CCCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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